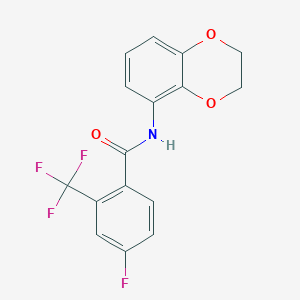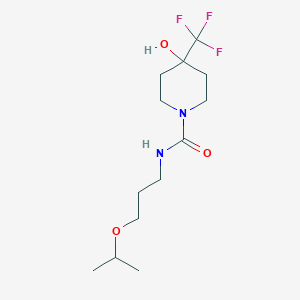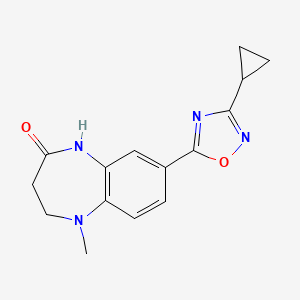![molecular formula C19H21N3O3 B7641130 1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B7641130.png)
1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone, also known as BPMP, is a synthetic compound that has shown potential in scientific research applications.
Mecanismo De Acción
1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone works by inhibiting the activity of certain enzymes in the body, which can lead to the production of reactive oxygen species (ROS). ROS can damage cells and contribute to the development of various medical conditions. By inhibiting these enzymes, this compound may help to reduce the risk of developing these conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in lab experiments. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of ROS. It has also been shown to increase the activity of antioxidant enzymes, which can help to protect against ROS damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone in lab experiments is that it has been shown to be relatively safe and non-toxic. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone. One area of focus could be on its potential in treating cancer, as it has been shown to have anti-tumor properties. Another area of focus could be on its potential in treating neurodegenerative diseases, as it has been shown to have neuroprotective properties. Additionally, further research could be done to optimize the synthesis method for this compound, which could make it more readily available for use in lab experiments.
Métodos De Síntesis
1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-(2-hydroxyethyl)pyrazole with 4-bromo-1-benzofuran, which produces 4-bromo-1-(2-(2-hydroxyethyl)pyrazol-3-yl)benzene. The second step involves the reaction of this compound with 1-(4-piperidinyl)-2-(4-pyridyl)ethanone, which produces this compound.
Aplicaciones Científicas De Investigación
1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone has been studied for its potential in treating various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory and antioxidant properties, which may help to reduce the risk of developing these conditions.
Propiedades
IUPAC Name |
1-benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-12-11-22-17(5-8-20-22)14-6-9-21(10-7-14)19(24)16-13-25-18-4-2-1-3-15(16)18/h1-5,8,13-14,23H,6-7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWDEISPYBTKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=NN2CCO)C(=O)C3=COC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-fluoropyridin-3-yl)-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641057.png)


![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7641087.png)
![[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol](/img/structure/B7641092.png)
![N-[2-methylsulfanyl-4-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7641100.png)
![(3-Chloro-4-fluorophenyl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7641108.png)
![N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide](/img/structure/B7641113.png)
![N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B7641123.png)
![4-[[1-(3-Bromophenyl)cyclopropyl]amino]butanenitrile](/img/structure/B7641125.png)
![N-[1-(1-ethylpyrazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7641140.png)